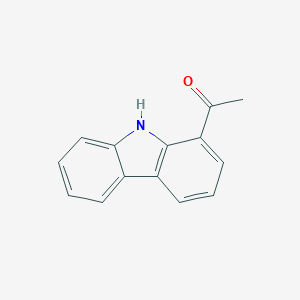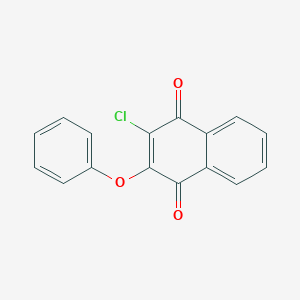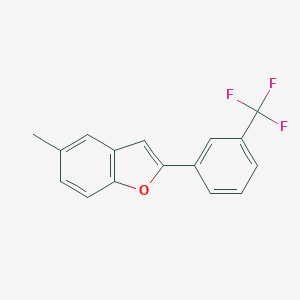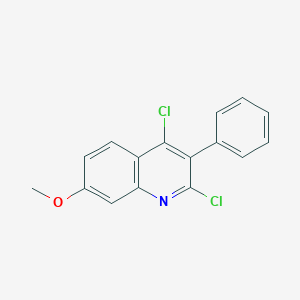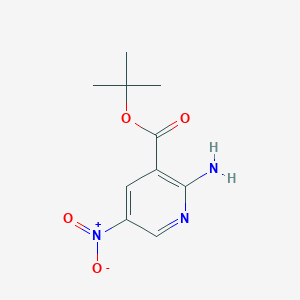
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester is a chemical compound that has been the subject of numerous scientific studies. Also known as TBN, it is a potent inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), which plays a critical role in the regulation of various physiological processes. TBN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
TBN exerts its effects through the inhibition of nitric oxide synthase (3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester), which is responsible for the production of nitric oxide (NO). NO is a key mediator of various physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester, TBN reduces the production of NO, leading to a reduction in inflammation, cancer cell proliferation, and neurodegeneration.
Biochemical and Physiological Effects:
TBN has been shown to have potent anti-inflammatory effects. In animal models of inflammation, TBN has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
TBN has also been shown to have anti-cancer effects. In vitro studies have shown that TBN inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. TBN has also been shown to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBN in laboratory experiments is its potent inhibitory effects on nitric oxide synthase. This makes it a useful tool for studying the role of nitric oxide in various physiological processes. However, one limitation of using TBN is its potential toxicity. Studies have shown that TBN can cause liver damage in animals at high doses.
Orientations Futures
There are numerous future directions for the study of TBN. One potential area of research is the development of TBN derivatives with improved potency and selectivity for specific isoforms of nitric oxide synthase. Another area of research is the development of TBN-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the potential toxic effects of TBN and to identify strategies for mitigating these effects.
Méthodes De Synthèse
The synthesis of TBN involves the reaction of 2-amino-5-nitropyridine with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to TBN by acidification.
Applications De Recherche Scientifique
TBN has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that TBN has potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of various diseases.
Propriétés
Numéro CAS |
88312-66-7 |
|---|---|
Nom du produit |
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester |
Formule moléculaire |
C10H13N3O4 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
tert-butyl 2-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)7-4-6(13(15)16)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12) |
Clé InChI |
JWBBINOQQUNVBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
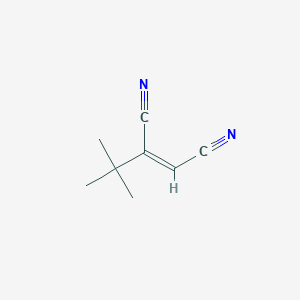

![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


